1,3-dibromo-5-chloro-2-fluoro-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C6HBr2ClFNO2. It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and nitro groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
The synthesis of 1,3-dibromo-5-chloro-2-fluoro-4-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. The process includes:
Bromination: Introduction of bromine atoms to the benzene ring.
Chlorination: Addition of chlorine atoms.
Fluorination: Incorporation of fluorine atoms.
Nitration: Introduction of a nitro group.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and nucleophiles like sodium methoxide for substitution reactions .
Scientific Research Applications
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-chloro-2-fluoro-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, leading to various chemical transformations. The pathways involved include the formation of intermediates like benzenonium ions, which then undergo further reactions .
Comparison with Similar Compounds
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene can be compared with similar compounds such as:
1,3-Dibromo-5-fluoro-2-nitrobenzene: Lacks the chlorine atom but has similar reactivity.
1,3-Dibromo-2-chloro-5-fluorobenzene: Lacks the nitro group, affecting its chemical properties.
1,3-Dibromo-5-chloro-2-nitrobenzene: Lacks the fluorine atom, which influences its reactivity and applications.
These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical behavior and applications.
Properties
CAS No. |
2648962-45-0 |
---|---|
Molecular Formula |
C6HBr2ClFNO2 |
Molecular Weight |
333.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.